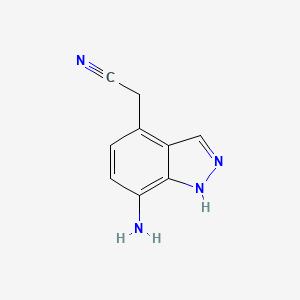

2-(7-amino-1H-indazol-4-yl)acetonitrile

Description

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

2-(7-amino-1H-indazol-4-yl)acetonitrile |

InChI |

InChI=1S/C9H8N4/c10-4-3-6-1-2-8(11)9-7(6)5-12-13-9/h1-2,5H,3,11H2,(H,12,13) |

InChI Key |

QHJKEZHLEKYOQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1CC#N)C=NN2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Benzimidazole Derivatives (e.g., Methyl 5-(2-Amino-1H-Benzimidazol-2-yl)Acetonitrile)

- Core Structure : Benzimidazole (fused benzene and imidazole rings) vs. indazole (fused benzene and pyrazole rings).

- Substituents: The benzimidazole analogs in and feature a 2-amino group and acetonitrile at position 5, whereas the target compound has substitutions at positions 4 (acetonitrile) and 7 (amino) on the indazole.

- Electronic Effects : The pyrazole ring in indazole has two adjacent nitrogen atoms, creating a stronger electron-withdrawing effect compared to benzimidazole’s imidazole ring. This difference influences reactivity and binding affinity.

Imidazole Derivatives (e.g., 2-[4-(1H-Imidazol-1-yl)Phenyl]Acetonitrile)

- Core Structure : Imidazole (five-membered ring with two nitrogen atoms) vs. indazole (fused bicyclic system).

- Substituents : Imidazole-based acetonitriles (–8) often have nitrile groups attached to aryl or alkyl chains, lacking the fused bicyclic system of indazole. This reduces rigidity and impacts pharmacokinetic properties.

Coumarin Hybrids (e.g., 2-((2-Oxo-4-Phenyl-2H-Chromen-7-yl)Oxy)Acetonitrile)

- Core Structure : Coumarin (benzopyrone) vs. indazole.

- Functional Groups : The coumarin derivative in contains an oxygen-rich chromophore, conferring fluorescence properties absent in nitrile-substituted indazoles.

Table 1: Physical Properties of Selected Analogs

Key Observations:

- Melting Points : Benzimidazole derivatives (e.g., 4a: 119–120°C) and coumarin hybrids (e.g., 152–153°C) exhibit higher melting points than imidazole analogs, likely due to increased molecular rigidity.

- Yields : Microwave-assisted synthesis of benzimidazole analogs (e.g., 4a: 93% yield) demonstrates efficiency compared to conventional methods.

- Spectral Data : The nitrile group’s IR absorption (~2215 cm⁻¹) is consistent across analogs, confirming its presence.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare acetonitrile derivatives like 2-(7-amino-1H-indazol-4-yl)acetonitrile?

- Methodological Answer : A typical approach involves nucleophilic substitution reactions under anhydrous conditions. For example, in analogous compounds (e.g., 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile), acetonitrile derivatives are synthesized by reacting hydroxyl-containing precursors with chloroacetonitrile in the presence of a base like potassium carbonate. The reaction is refluxed in acetone, followed by filtration and recrystallization (e.g., ethanol) to isolate the product . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity for crystallization.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For related compounds (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile), SCXRD parameters include data collection at 293 K, refinement using SHELXL (R factor = 0.088), and validation of bond lengths (mean C–C bond = 0.005 Å). Complementary techniques like NMR (for functional group verification) and IR (for nitrile group detection) are used to cross-validate structural features .

Q. What purification strategies are effective for isolating acetonitrile-containing heterocycles?

- Methodological Answer : Recrystallization from mixed solvents (e.g., DMF-EtOH-H2O) is widely used to achieve high purity. For instance, hydantoin derivatives are purified using this method to remove unreacted starting materials and byproducts. Solvent selection is critical: polar aprotic solvents like DMF enhance solubility, while gradual addition of water induces controlled crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of acetonitrile derivatives with sensitive functional groups?

- Methodological Answer : Reaction optimization involves:

- Temperature control : Refluxing in acetone (as in ) balances reactivity and stability of the amino and nitrile groups.

- Base selection : Anhydrous potassium carbonate minimizes side reactions (e.g., hydrolysis of nitrile groups).

- Inert atmosphere : Use of nitrogen/argon prevents oxidation of amino groups.

Monitoring via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to chloroacetonitrile) ensures reproducibility .

Q. How can discrepancies between spectroscopic data and crystallographic models be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., bond rotation in solution vs. solid state). For example, in SCXRD studies of 2-(4-methoxy-1H-indol-3-yl)acetonitrile, the R factor (0.088) and data-to-parameter ratio (18.0) indicate high reliability. If NMR signals conflict with X-ray data, computational methods (e.g., DFT geometry optimization) can simulate solution-state conformers to reconcile differences .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can predict electronic transitions, HOMO-LUMO gaps, and reactive sites. Software like Gaussian or ORCA integrates with crystallographic data (e.g., SHELX-refined coordinates) to simulate electrostatic potentials and nucleophilic/electrophilic regions. Validation against experimental UV-Vis and cyclic voltammetry data enhances model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.